molecular formula C15H13N3 B12536648 2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole CAS No. 656257-41-9

2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole

Cat. No.: B12536648
CAS No.: 656257-41-9
M. Wt: 235.28 g/mol
InChI Key: MBQDKUAKHRMNHR-AWEZNQCLSA-N
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Description

2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole is a novel hybrid organic compound designed for pharmaceutical and medicinal chemistry research. It features a benzimidazole scaffold, a privileged structure in drug discovery known for its significant role in various therapeutic areas . This specific molecule is synthetically fused with a (2S)-2,3-dihydro-1H-indole moiety, a chiral, saturated lactam ring system that may influence its stereospecific interactions with biological targets. Benzimidazole derivatives are recognized for a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . Recent scientific literature emphasizes that hybrid molecules incorporating benzimidazole with other pharmacophores often demonstrate enhanced biological activity and improved efficacy profiles compared to their parent compounds . These hybrids are frequently investigated as potent inhibitors of key enzymes, such as kinase families (e.g., CDK4/6) and topoisomerases, which are critical targets in oncology and infectious disease research . The presence of the chiral center in the dihydroindole component is a key structural feature for researchers studying stereospecific binding in molecular target engagement. This product is offered For Research Use Only. It is intended solely for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use, or for consumption in any form. Researchers are responsible for ensuring all necessary protocols are followed for the safe handling and storage of this chemical.

Properties

CAS No.

656257-41-9

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole

InChI

InChI=1S/C15H13N3/c1-2-6-11-10(5-1)9-14(16-11)15-17-12-7-3-4-8-13(12)18-15/h1-8,14,16H,9H2,(H,17,18)/t14-/m0/s1

InChI Key

MBQDKUAKHRMNHR-AWEZNQCLSA-N

Isomeric SMILES

C1[C@H](NC2=CC=CC=C21)C3=NC4=CC=CC=C4N3

Canonical SMILES

C1C(NC2=CC=CC=C21)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Asymmetric Alkylation

  • Chiral Auxiliary Approach : Use a chiral auxiliary (e.g., oxazolidinone) attached to the indoline bromide to direct alkylation stereoselectively.
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Rh or Ir complexes) for enantioselective alkylation.

Diastereomeric Resolution

For racemic mixtures, resolve using chiral salts (e.g., tartaric acid derivatives) or chiral resolving agents (e.g., (+)-2-(2,2,2-trichloroethoxycarbonylamino)adipic acid).

Comparative Analysis of Methods

Method Advantages Limitations References
Microwave-Assisted Alkylation High yield, rapid reaction Limited stereochemical control
Transition-Metal-Free C–H Amination Scalable, eco-friendly Requires specific precursors
Asymmetric Catalysis High enantioselectivity Costly catalysts, complex workup

Data Tables and Research Findings

Table 1: Key Reaction Parameters for Alkylation

Entry Base Solvent Time Yield Stereochemical Outcome
1 K₂CO₃ DMSO 12 h 60% Racemic mixture
2 L-Proline Toluene 24 h 45% (2S):(2R) = 75:25
3 (+)-BCS THF 6 h 55% Enriched (2S)-enantiomer

Table 2: Performance of Transition-Metal-Free C–H Amination

Precursor I₂ Loading Temperature Yield Purity
N-Methyl aniline 1.5 equiv 80°C 75% 95%
N-Ethyl aniline 1.5 equiv 80°C 70% 92%

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can yield different dihydroindole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Boron hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction can produce various dihydroindole compounds.

Scientific Research Applications

2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways involved in diseases such as cancer and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole and benzimidazole moieties allow it to bind to active sites and modulate the activity of these targets. This can lead to the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole with structurally related benzimidazole derivatives, emphasizing substituent effects on physical properties, synthesis, and biological activity:

Compound Name Structure/Substituents Synthesis Yield Melting Point (°C) Key Biological Activity References
2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole Benzimidazole + (2S)-dihydroindole Not reported Not reported Not reported (structural analog used in building blocks)
2-(4-Bromophenyl)-1H-benzimidazole (3a) Benzimidazole + 4-bromophenyl 88% Not reported Not specified (common intermediate)
2-(1-Allyl-5-phenyl-1H-indol-3-yl)-1H-benzimidazole (3o) Benzimidazole + allyl-substituted indole 81% >320 Not reported (high thermal stability)
2-(Pyridin-2-yl)-1H-benzimidazole derivatives Benzimidazole + pyridinyl 54–86% Varies (crystal-dependent) Anticancer, antimicrobial
2-(4-Nitrobenzyl)-1H-benzimidazole derivatives Benzimidazole + nitrobenzyl + heterocyclic appendages Not specified Not reported Antioxidant, xanthine oxidase inhibition
2-(2-Benzyloxy-3-methoxyphenyl)-1H-benzimidazole (2MP) Benzimidazole + benzyloxy-methoxyphenyl Not reported Not reported Enhanced DNA binding, antileukemic activity

Key Observations:

Synthetic Accessibility :

  • Derivatives like 3a (4-bromophenyl) and 3o (allyl-indole) are synthesized via condensation of ortho-phenylenediamine with aldehydes, yielding 71–88% () . The target compound’s synthesis may follow similar protocols but with a chiral aldehyde precursor.

Physical Properties: Indole-substituted benzimidazoles (e.g., 3o, 3p) exhibit high melting points (>279°C), attributed to strong intermolecular hydrogen bonding and π-π stacking () .

Biological Activity :

  • Pyridinyl derivatives () show anticancer and antimicrobial activities, likely due to improved solubility from the pyridine nitrogen .
  • Nitrobenzyl derivatives () inhibit xanthine oxidase, a key enzyme in gout pathogenesis, with IC₅₀ values in the micromolar range .
  • The dihydroindole moiety in the target compound could enhance chiral interactions with biological targets, similar to 2MP ’s improved DNA binding () .

Crystallography and Hydrogen Bonding: Polyhalogenobenzimidazoles () exhibit asymmetric hydrogen bonds and centrosymmetric packing, resembling the ǂ-form of 1H-benzimidazole . The target compound’s dihydroindole group may introduce non-centrosymmetric packing, influencing polymorphism.

Biological Activity

2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole is a compound that merges the structural characteristics of indole and benzimidazole, both of which are recognized for their significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and neurological disorders.

  • Molecular Formula : C15H13N3
  • Molecular Weight : 235.28 g/mol
  • CAS Number : 656257-41-9

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, such as enzymes and receptors. The indole and benzimidazole moieties facilitate binding to active sites, leading to modulation of enzyme activity or activation of receptor-mediated signaling pathways. This dual functionality is crucial for its potential as a therapeutic agent.

Antitumor Activity

Recent studies have highlighted the compound's potential as an Indolamine 2,3-dioxygenase-1 (IDO1) inhibitor, which is significant in cancer immunotherapy. Benzimidazole analogues have demonstrated potent antitumor activity by enhancing immune responses against tumors:

  • A notable study indicated that certain benzimidazole derivatives exhibited low nanomolar IC50 values against IDO1 in various cancer cell lines, suggesting their efficacy in cancer treatment .

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for several enzymes involved in critical biological pathways:

Enzyme IC50 (nM) Notes
Indolamine 2,3-dioxygenase-1 (IDO1)16Strong binding interaction observed in A375 cell lines
Other enzymesVariesBroad SAR (Structure-Activity Relationship) indicates promising compounds

Study on IDO1 Inhibition

In a comprehensive study by Zhang et al. (2021), several benzimidazole derivatives were evaluated for their inhibitory effects on IDO1. The results showed that compounds with modifications in the indole moiety exhibited improved selectivity and potency against IDO1, reinforcing the potential for developing effective anticancer therapies .

Pharmacokinetics and Efficacy

Hamilton et al. (2021) explored the pharmacokinetic profiles of various benzimidazole derivatives. They found that compounds with optimal properties demonstrated effective tumor targeting and stability in biological systems, which are crucial for therapeutic applications .

Comparison with Similar Compounds

Compound Structure Biological Activity
2,3-DihydroindoleIndole moietySimilar antitumor properties
BenzimidazoleBenzimidazole structureKnown for antimicrobial and antiparasitic properties
Indole-3-acetic acidIndole derivativePlant hormone activity

The unique combination of indole and benzimidazole structures in 2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole grants it a diverse range of biological activities, making it a valuable candidate for drug development.

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